molecular formula C6H4N2O3 B084672 3-Nitropicolinaldehyde CAS No. 10261-94-6

3-Nitropicolinaldehyde

Cat. No. B084672
CAS RN: 10261-94-6
M. Wt: 152.11 g/mol
InChI Key: ZERYBWXKTKFOBF-UHFFFAOYSA-N
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Patent
US07662832B2

Procedure details

A solution of 2-methyl-3-nitropyridine (10.155 g, 72.46 mmol) prepared in Step 1 of Preparation 1 and selenium dioxide (8.84 g, 79.71 mmol) in 1,4-dioxane (80 ml) was refluxed for 2 days. The reaction mixture was cooled to room temperature, filtered, and then concentrated under reduced pressure. The resulting residue was purified with silica gel column chromatography (ethyl acetate/n-hexane=1/2, v/v) to give 12.8 g of the titled compound as red oil.
Quantity
10.155 g
Type
reactant
Reaction Step One
Quantity
8.84 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[Se](=O)=[O:12]>O1CCOCC1>[CH:1]([C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1)=[O:12]

Inputs

Step One
Name
Quantity
10.155 g
Type
reactant
Smiles
CC1=NC=CC=C1[N+](=O)[O-]
Name
Quantity
8.84 g
Type
reactant
Smiles
[Se](=O)=O
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 days
Duration
2 d
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified with silica gel column chromatography (ethyl acetate/n-hexane=1/2, v/v)

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=NC=CC=C1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 12.8 g
YIELD: CALCULATEDPERCENTYIELD 116.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.